6-Acetyl-4-methylpyridine-2-carbonitrile
Description
6-Acetyl-4-methylpyridine-2-carbonitrile is a pyridine derivative featuring a methyl group at position 4, an acetyl group at position 6, and a nitrile (CN) group at position 2. These analogs are synthesized via chlorination, condensation, or cyclization reactions and are utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity .
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
6-acetyl-4-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C9H8N2O/c1-6-3-8(5-10)11-9(4-6)7(2)12/h3-4H,1-2H3 |
InChI Key |
SLGASUUQJNQVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C(=O)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-methylpyridine-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine-2-carbonitrile.
Acetylation: The acetylation of 4-methylpyridine-2-carbonitrile is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically conducted at elevated temperatures to ensure complete acetylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-4-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The acetyl and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-Acetyl-4-methylpyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Acetyl-4-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets. The acetyl and carbonitrile groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares substituents, synthesis methods, and reactivity of 6-acetyl-4-methylpyridine-2-carbonitrile with key analogs:
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
